

4-Fluoro-3-methoxycarbonylphenylboronic acid literature review

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxycarbonylphenylboronic acid

Cat. No.: B1323002

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An In-depth Technical Guide to **4-Fluoro-3-methoxycarbonylphenylboronic Acid**: Synthesis, Application, and Mechanistic Insight

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the core attributes of **4-Fluoro-3-methoxycarbonylphenylboronic acid**, a versatile reagent, explaining not just the "how" of its application but the fundamental "why" behind its synthetic utility and strategic importance in modern chemistry.

Core Characteristics and Strategic Value

4-Fluoro-3-methoxycarbonylphenylboronic acid is a substituted aromatic boronic acid that has become an invaluable building block in organic synthesis.^{[1][2]} Its utility stems from the unique interplay of its three key functional groups, each imparting specific, advantageous properties that can be leveraged in the construction of complex molecules. It is primarily recognized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.^[1]

Physicochemical Properties at a Glance

A summary of the key physical and chemical properties of **4-Fluoro-3-methoxycarbonylphenylboronic acid** is provided below for quick reference.

Property	Value	References
CAS Number	874219-35-9	[1] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₈ BFO ₄	[1] [3] [4]
Molecular Weight	197.96 g/mol	[1] [3] [4] [5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	253-255 °C	[1] [3]
Purity	Typically ≥97% or ≥98%	[1] [5]
Storage	Store at room temperature or under refrigeration (-20°C for long-term)	[1] [4]

The Causality of Functionality: A Tripartite Advantage

The efficacy of this reagent is not accidental; it is a direct result of the specific contributions of its functional groups.

- The Boronic Acid Moiety (-B(OH)₂): This is the reactive center for the Suzuki-Miyaura coupling, the workhorse reaction for creating biaryl structures.[\[7\]](#)[\[8\]](#) The boron atom's Lewis acidic nature is crucial for the transmetalation step in the palladium catalytic cycle. Furthermore, this group can form reversible covalent bonds with diols, a property leveraged in bioconjugation techniques for linking molecules to biological targets like carbohydrates.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- The Fluorine Substituent (-F): The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[\[12\]](#) Its inclusion can profoundly and beneficially alter a molecule's properties. Fluorine's high electronegativity can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve bioavailability by modifying lipophilicity.[\[12\]](#)
- The Methoxycarbonyl Group (-COOCH₃): This ester group acts as an electron-withdrawing moiety, influencing the electronic properties and reactivity of the phenyl ring. It also provides

a versatile chemical handle for subsequent synthetic transformations. For instance, it can be hydrolyzed to a carboxylic acid, enabling the formation of amides or other derivatives, further expanding the molecular complexity of the final product.

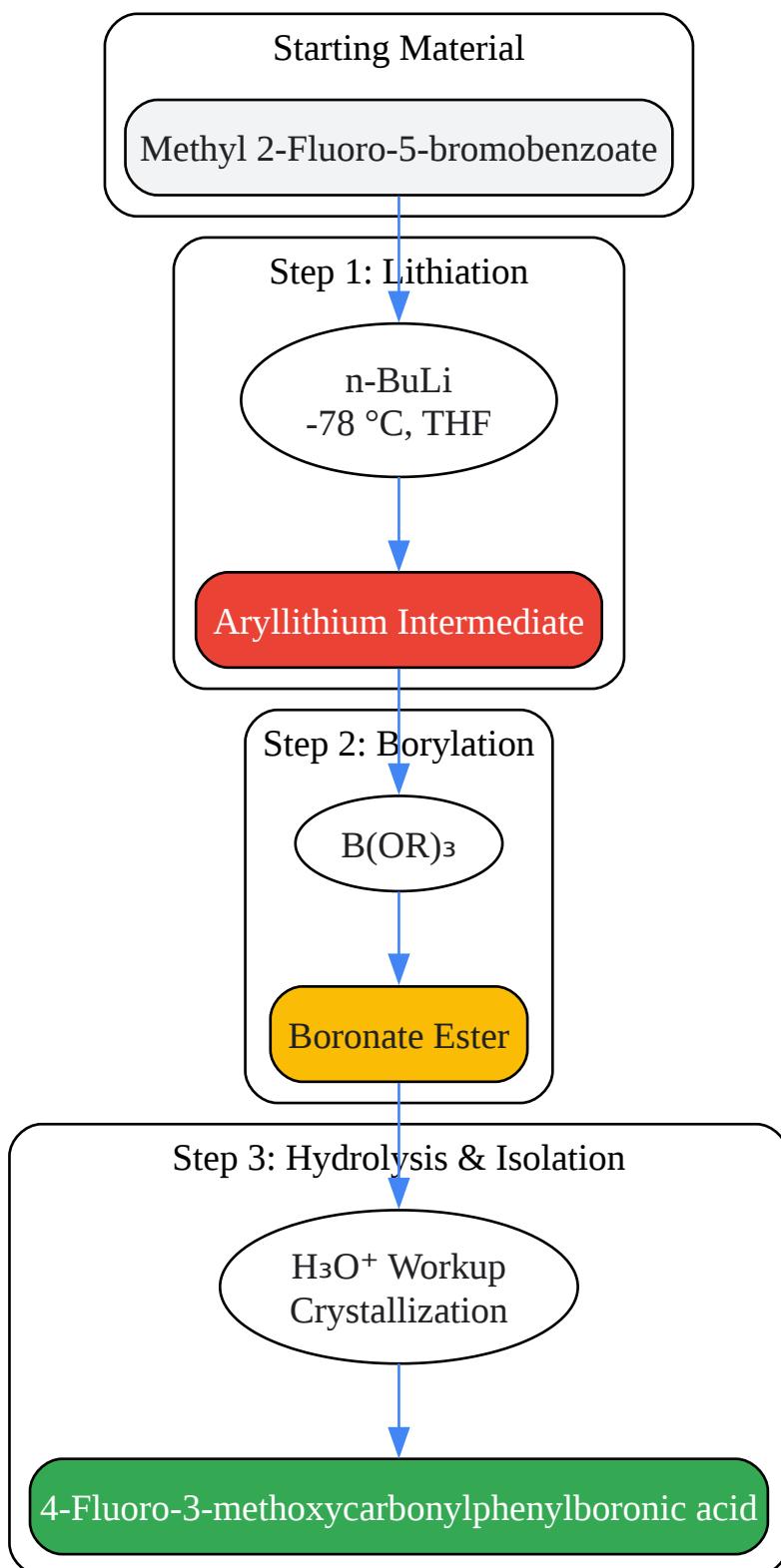
Synthesis and Reaction Mechanisms

While numerous suppliers offer this reagent, understanding its synthesis provides insight into its stability and potential impurities. A common and logical approach involves the borylation of a pre-functionalized aromatic compound.

General Synthetic Workflow

A plausible synthetic route begins with a di-substituted benzene, such as methyl 2-fluoro-5-bromobenzoate. The core transformation involves converting the carbon-bromine bond into a carbon-boron bond.

- **Organometallic Intermediate Formation:** The aryl bromide is treated with a strong organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) to undergo a lithium-halogen exchange, forming a highly reactive aryllithium intermediate.
- **Borylation:** This nucleophilic intermediate is then "quenched" by reacting it with an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate.
- **Hydrolysis:** The resulting boronate ester is hydrolyzed under acidic aqueous conditions to yield the final **4-fluoro-3-methoxycarbonylphenylboronic acid**.
- **Isolation:** The product, a solid, is then isolated, often through crystallization or extraction from the aqueous phase.[\[13\]](#)



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Caption: Generalized synthetic workflow for phenylboronic acids.

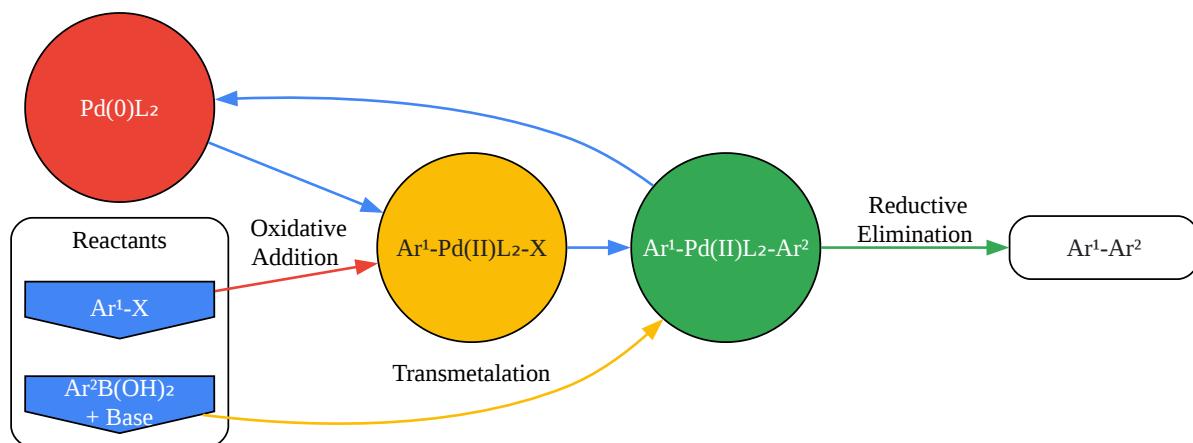
Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of **4-fluoro-3-methoxycarbonylphenylboronic acid** is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][7][8]

The Catalytic Cycle: A Mechanistic Dissection

The reaction's success hinges on a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to troubleshooting and optimizing reaction conditions.

- Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
- Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a boronate salt (Ar²-B(OH)₃⁻). This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. This is the step where **4-fluoro-3-methoxycarbonylphenylboronic acid** enters the cycle. The presence of a base is indispensable for this step to proceed.[14]
- Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general, self-validating procedure for a Suzuki-Miyaura reaction. The precise conditions may require optimization based on the specific aryl halide used.

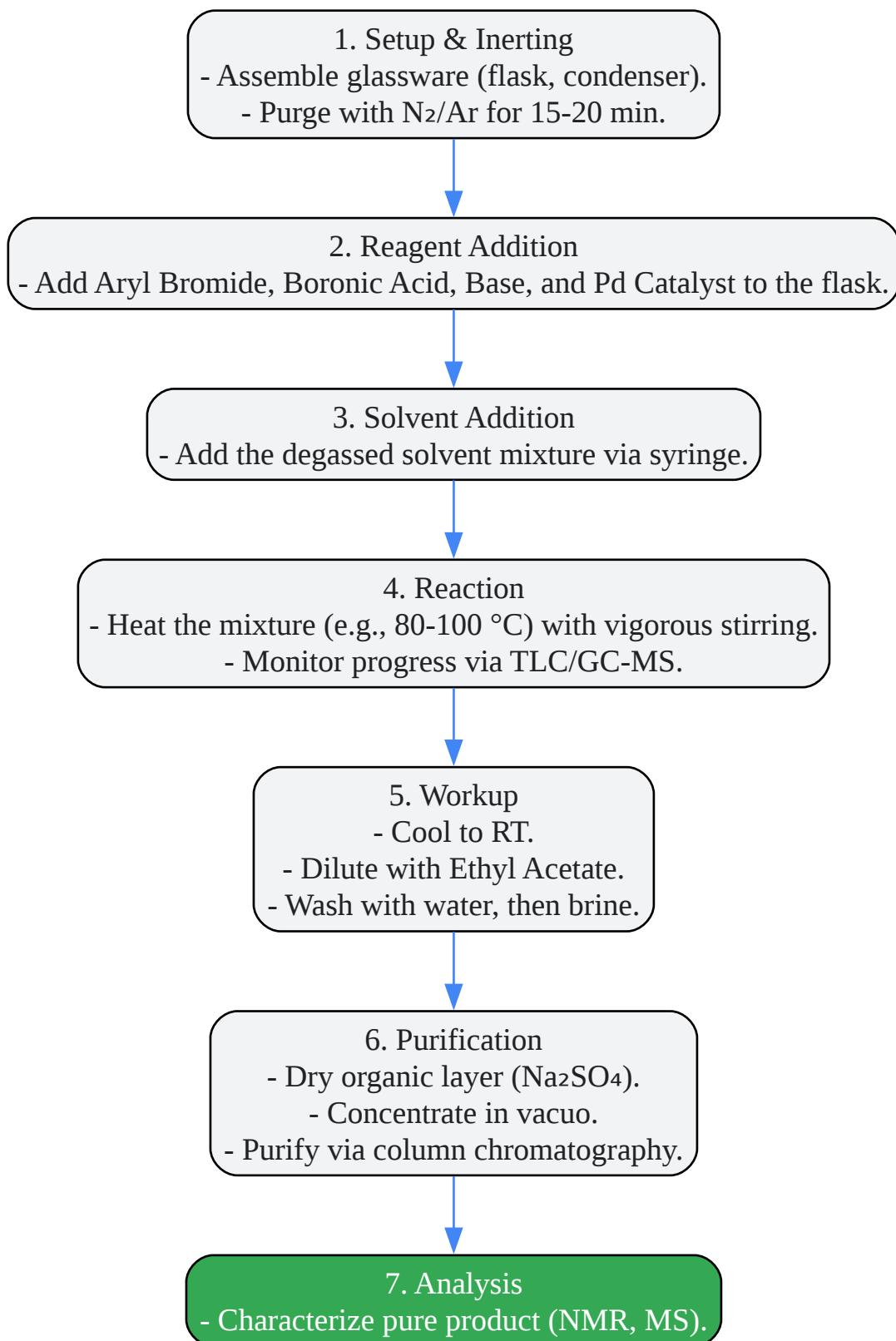
Objective: To couple **4-fluoro-3-methoxycarbonylphenylboronic acid** with a representative aryl bromide.

Materials & Reagents:

- **4-Fluoro-3-methoxycarbonylphenylboronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (2-5 mol%)
- Base: Sodium Carbonate (Na_2CO_3) or Potassium Carbonate (K_2CO_3) (2.0-3.0 eq)
- Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

- Reaction Vessel: Schlenk flask or similar, equipped with a magnetic stir bar and condenser
- Inert Gas: Nitrogen (N₂) or Argon (Ar)

Experimental Workflow:

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Caption: Step-by-step experimental workflow for a Suzuki coupling reaction.

Causality Behind Procedural Choices:

- **Inert Atmosphere:** The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.
- **Degassed Solvents:** Solvents are degassed (e.g., by bubbling N₂ through them) to remove dissolved oxygen, further protecting the catalyst.
- **Choice of Base:** The base is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming the more nucleophilic boronate anion [ArB(OH)₃]⁻, which is essential for the transmetalation step. Aqueous bases like Na₂CO₃ are effective and economical.
- **Solvent System:** A mixed solvent system is often employed to ensure that both the organic-soluble (aryl halide, catalyst) and water-soluble (base, boronate) components can interact effectively.
- **Reaction Monitoring:** Actively monitoring the reaction (e.g., by Thin Layer Chromatography) prevents unnecessary heating, which can lead to byproduct formation and degradation of the catalyst or product.

Significance in Drug Discovery and Development

Boronic acids and their derivatives are pivotal in medicinal chemistry. **[11] 4-Fluoro-3-methoxycarbonylphenylboronic acid** serves as a key intermediate in the synthesis of a wide range of biologically active molecules, from potential anti-cancer agents to advanced materials. **[1][9][10]**

- **Pharmaceutical Scaffolding:** The biaryl motif constructed using this reagent is a common feature in many approved drugs. This reagent allows for the precise and efficient installation of a fluorinated and functionalized phenyl ring, a common strategy for optimizing lead compounds. **[2]**
- **Boron-Containing Drugs:** Beyond its role as a synthetic intermediate, the boronic acid functional group itself is a validated pharmacophore. The proteasome inhibitor Bortezomib (Velcade®), a landmark drug for treating multiple myeloma, contains a boronic acid that

reversibly binds to the active site of the proteasome.[11] This highlights the dual potential of compounds derived from this reagent.

- Broader Applications: The utility of this compound extends to materials science for creating functionalized polymers and to agrochemical research for developing new pesticides and herbicides.[1][2]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

- Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
- Safe Handling Practices:
 - Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
 - Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]
 - Avoid Contact: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][18]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[17][18]
 - Skin: Wash off with soap and plenty of water.[17][18]
 - Inhalation: Move the person to fresh air.[15][16]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[15][16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

Conclusion

4-Fluoro-3-methoxycarbonylphenylboronic acid is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined structure, combining the reactive power of a boronic acid with the advantageous physicochemical properties conferred by fluorine and a modifiable ester group, makes it a highly valuable reagent. For researchers in drug discovery, medicinal chemistry, and materials science, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for unlocking its full synthetic potential.

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